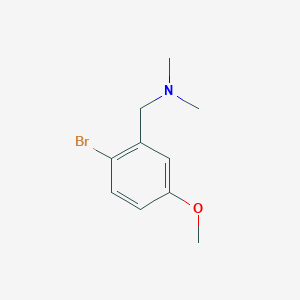

2-Bromo-5-methoxy-N,N-dimethylbenzylamine

Description

Contextualization within Halogenated and Methoxy-Substituted Aromatic Amine Derivatives Research

The study of halogenated and methoxy-substituted aromatic amine derivatives is a significant area of chemical research. Halogens, such as bromine, and methoxy (B1213986) groups are often incorporated into aromatic systems to modulate the electronic properties and metabolic stability of molecules. tandfonline.com

Halogenation is a common strategy in medicinal chemistry to enhance the potency or modify the pharmacokinetic profile of a drug candidate. The bromine atom in 2-Bromo-5-methoxy-N,N-dimethylbenzylamine serves as a versatile synthetic handle, particularly for carbon-carbon bond-forming reactions. wikipedia.org

The methoxy group (-OCH3) is another prevalent substituent found in numerous natural products and synthetic compounds, including many approved drugs. nih.govresearchgate.net Its presence can influence a molecule's conformation, solubility, and binding interactions with biological targets. tandfonline.comwisdomlib.org Research has shown that the methoxy group can be crucial for enhancing the efficacy of certain compounds. wisdomlib.org The combination of both a halogen and a methoxy group on an aromatic amine scaffold, as seen in the target molecule, provides a rich platform for synthetic exploration and the development of novel chemical entities.

Chemical Significance of Aryl Bromide, Ether, and Tertiary Amine Functionalities in a Single Scaffold

The unique chemical character of this compound arises from the interplay of its three key functional groups: the aryl bromide, the methoxy ether, and the tertiary amine. Each group imparts distinct properties and reactivity to the molecule.

Aryl Bromide : The bromine atom attached to the benzene (B151609) ring makes this part of the molecule an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. rsc.org Reactions such as the Suzuki, Heck, and Sonogashira couplings allow for the straightforward formation of new carbon-carbon bonds at the bromine-bearing position. wikipedia.orgrsc.org This functionality is instrumental for chemists seeking to build more complex molecular architectures from this scaffold. Aryl bromides are often preferred over chlorides due to their higher reactivity, while being more cost-effective than aryl iodides. wikipedia.org

Ether (Methoxy Group) : The methoxy group is an electron-donating group, which influences the electronic density of the aromatic ring. tandfonline.com This can affect the regioselectivity of further electrophilic aromatic substitution reactions. In medicinal chemistry, methoxy groups can improve physicochemical properties and absorption, distribution, metabolism, and excretion (ADME) parameters. nih.govresearchgate.net However, they can also be susceptible to metabolic O-demethylation by cytochrome P450 enzymes. tandfonline.com

Tertiary Amine : The N,N-dimethylamino group is a tertiary amine. ucla.edu Tertiary amines are generally non-acidic as they lack a hydrogen atom on the nitrogen. byjus.com The lone pair of electrons on the nitrogen atom makes them basic and nucleophilic. fiveable.me This functionality can participate in reactions such as alkylation and acylation and can be used as a catalyst in certain organic transformations. fiveable.meyoutube.com The tertiary amine group is a common feature in many biologically active compounds, contributing to their solubility and ability to interact with physiological targets. amerigoscientific.com

The co-existence of these three functionalities in a single, relatively simple molecule provides a versatile platform for synthetic chemistry. The aryl bromide allows for complexification through cross-coupling, the methoxy group modulates electronic properties, and the tertiary amine provides a basic and nucleophilic center.

Data Tables

Structure

2D Structure

Properties

IUPAC Name |

1-(2-bromo-5-methoxyphenyl)-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO/c1-12(2)7-8-6-9(13-3)4-5-10(8)11/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMYPJJLCQWNEKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C(C=CC(=C1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80397344 | |

| Record name | 2-Bromo-5-methoxy-N,N-dimethylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10126-37-1 | |

| Record name | 2-Bromo-5-methoxy-N,N-dimethylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of 2 Bromo 5 Methoxy N,n Dimethylbenzylamine

High-Resolution Spectroscopic Techniques for Molecular Elucidation

High-resolution spectroscopic techniques are indispensable tools for determining the intricate molecular architecture of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (FTIR and Raman), mass spectrometry, and electronic spectroscopy provide complementary information, which, when pieced together, allows for a detailed structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of a substituted benzylamine (B48309) provides key information about the electronic environment of the protons. For the related compound 2-Bromo-N,N-dimethylbenzylamine (which lacks the 5-methoxy group), the following proton chemical shifts have been reported. The aromatic protons typically appear as multiplets in the downfield region. The methylene (B1212753) (-CH₂-) protons adjacent to the nitrogen atom and the aromatic ring are expected to show a singlet, while the N-methyl (-N(CH₃)₂) protons will also appear as a singlet, but further upfield. The introduction of a methoxy (B1213986) group at the 5-position in the target compound would be expected to shift the signals of the aromatic protons due to its electron-donating nature.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. For 2-Bromo-N,N-dimethylbenzylamine , the aromatic carbons resonate in the typical downfield region of the spectrum. The carbon attached to the bromine atom is expected to be influenced by the halogen's electronegativity and deshielding effects. The methylene carbon and the methyl carbons of the dimethylamino group will appear in the aliphatic region of the spectrum. The presence of a 5-methoxy group in the target compound would introduce an additional signal for the methoxy carbon and would also influence the chemical shifts of the aromatic carbons, particularly those ortho and para to its position.

Interactive Data Table: Predicted NMR Data for 2-Bromo-5-methoxy-N,N-dimethylbenzylamine based on Analogs

| Group | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| N(CH₃)₂ | ~2.2 | ~45 |

| CH₂ | ~3.4 | ~63 |

| OCH₃ | ~3.8 | ~56 |

| Aromatic-H | 6.7 - 7.5 | - |

| Aromatic-C | 110 - 140 | 110 - 140 |

| C-Br | - | ~115 |

| C-O | - | ~160 |

Note: These are predicted values based on the analysis of similar compounds and are for illustrative purposes. Actual experimental values may vary.

Vibrational Spectroscopy (Fourier-Transform Infrared (FTIR) and Raman Spectroscopy)

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a fingerprint that is unique to its structure.

FTIR Spectroscopy: The FTIR spectrum of a substituted benzylamine is characterized by several key absorption bands. For the analog 2-Bromo-N,N-dimethylbenzylamine , characteristic peaks include the C-H stretching of the benzene (B151609) ring and the C-H of the -CH₂- group. A band corresponding to C-C stretching within the aromatic ring is also expected. The C-N bond of the dimethylamino group will also have a characteristic stretching frequency. For the target compound, additional strong bands corresponding to the asymmetric and symmetric C-O-C stretching of the methoxy group would be anticipated.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The aromatic ring vibrations are typically strong in the Raman spectrum. The C-Br stretching vibration is also expected to be Raman active.

Interactive Data Table: Key Vibrational Frequencies for Substituted Benzylamines

| Functional Group | FTIR Wavenumber (cm⁻¹) | Raman Wavenumber (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3100-3000 | 3100-3000 | Stretching |

| Aliphatic C-H | 3000-2850 | 3000-2850 | Stretching |

| C=C (Aromatic) | 1600-1450 | 1600-1450 | Stretching |

| C-N | 1350-1000 | 1350-1000 | Stretching |

| C-O (Methoxy) | 1275-1200, 1075-1020 | 1275-1200, 1075-1020 | Asymmetric & Symmetric Stretching |

| C-Br | 700-500 | 700-500 | Stretching |

Note: The exact positions of the peaks can be influenced by the substitution pattern and the physical state of the sample.

Mass Spectrometry (LCMS, FAB Mass)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For This compound , the molecular ion peak ([M]⁺) would be expected to show a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). This would result in two peaks of nearly equal intensity separated by two mass units. Fragmentation patterns would likely involve the loss of the dimethylamino group and other characteristic cleavages of the benzylamine structure.

Electronic Spectroscopy (UV/Vis)

UV/Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like substituted benzylamines typically exhibit characteristic absorption bands in the ultraviolet region. The presence of the bromine and methoxy substituents on the benzene ring would be expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzylamine.

X-ray Crystallography for Solid-State Structural Analysis

While spectroscopic methods provide valuable information about molecular connectivity and functional groups, X-ray crystallography offers the definitive determination of the three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction: Elucidation of Molecular Conformation and Geometry

A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the crystalline state. It would also elucidate intermolecular interactions, such as hydrogen bonding or van der Waals forces, that dictate the crystal packing. To date, no public reports of a single-crystal X-ray structure for this specific compound are available. However, studies on similar substituted benzylamine derivatives have revealed details about their molecular geometry and packing in the solid state.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Stacking Interactions)

A detailed analysis of intermolecular interactions, such as hydrogen bonding and π-stacking, requires crystallographic data from techniques like single-crystal X-ray diffraction. This data provides the precise atomic coordinates within the crystal lattice, allowing for the measurement of bond distances and angles that define these non-covalent interactions. As no crystal structure for this compound has been reported, a scientifically accurate discussion of its specific intermolecular interactions is not possible.

Powder X-ray Diffraction for Bulk Phase Purity

Powder X-ray Diffraction (PXRD) is a standard method for assessing the bulk phase purity of a crystalline solid. The resulting diffraction pattern serves as a fingerprint for a specific crystalline phase. A search of the scientific literature did not yield any published PXRD patterns for this compound. Therefore, no data is available to be presented or analyzed for the confirmation of its bulk phase purity.

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a crucial technique used to determine the weight percentages of the constituent elements in a compound, which serves to confirm its empirical formula and stoichiometry. While the theoretical elemental composition can be calculated from its molecular formula (C₁₀H₁₄BrNO), no published experimental data from elemental analysis studies for this compound could be located. Such data is necessary for the stoichiometric confirmation of a synthesized batch of the compound.

Reactivity and Chemical Transformations of 2 Bromo 5 Methoxy N,n Dimethylbenzylamine

Reactivity of the Aryl Bromide Moiety

The bromine atom attached to the aromatic ring is a key handle for introducing molecular diversity through various substitution and coupling reactions. Its reactivity is characteristic of aryl halides and is significantly influenced by the electronic nature of the other substituents on the benzene (B151609) ring.

Nucleophilic Displacement Reactions

Direct nucleophilic aromatic substitution (SNAr) of the bromide in 2-Bromo-5-methoxy-N,N-dimethylbenzylamine is generally challenging under standard conditions. SNAr reactions on aryl halides typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. In this molecule, the methoxy (B1213986) group is electron-donating, and the N,N-dimethylbenzylamine group is not a strong activating group for this type of reaction. Therefore, forcing conditions, such as high temperatures and pressures, or the use of highly reactive nucleophiles would likely be necessary to achieve substitution. Alternative mechanisms, such as those involving benzyne (B1209423) intermediates generated under very strong basic conditions, could also be envisioned for displacing the bromide, but these pathways are often associated with a lack of regioselectivity.

Palladium-Catalyzed Carbonylation Reactions

A more synthetically useful transformation of the aryl bromide moiety is palladium-catalyzed carbonylation. This reaction allows for the introduction of a carbonyl group, providing access to a variety of important derivatives such as carboxylic acids, esters, and amides. The reaction involves the treatment of the aryl bromide with carbon monoxide in the presence of a palladium catalyst and a suitable nucleophile. The nature of the product is determined by the nucleophile used in the reaction. For instance, using an alcohol as the nucleophile yields an ester, while using an amine leads to the formation of an amide.

Table 1: Potential Products of Palladium-Catalyzed Carbonylation

| Nucleophile | Product Class |

|---|---|

| Water (H₂O) | Carboxylic Acid |

| Alcohol (R-OH) | Ester |

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira for further functionalization of the aryl ring)

The aryl bromide is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. These reactions are fundamental in modern organic synthesis due to their broad substrate scope and functional group tolerance.

Suzuki Reaction : The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. This reaction is widely used to form biaryl structures or to attach alkyl, alkenyl, or alkynyl groups to the aromatic ring. chem-station.comcore.ac.uk The mild reaction conditions and the commercial availability of a vast array of boronic acids make this a highly versatile method for functionalizing the 2-position of the benzylamine (B48309) core. chem-station.com

Heck Reaction : The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. researchgate.net The reaction is typically catalyzed by a palladium complex and requires a base. This process is highly regio- and stereoselective, generally yielding the thermodynamically more stable trans-isomer as the major product. researchgate.net This allows for the introduction of vinyl-type substituents onto the aromatic ring.

Sonogashira Reaction : The Sonogashira coupling is used to form a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orgcommonorganicchemistry.com This reaction is characteristically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. wikipedia.orgcommonorganicchemistry.com It provides a direct and efficient route to synthesize aryl alkynes, which are valuable intermediates for further synthetic transformations.

Table 2: Overview of Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki | Boronic Acid/Ester | Pd catalyst, Base | Biaryl, Aryl-Alkyl, etc. |

| Heck | Alkene | Pd catalyst, Base | Substituted Alkene |

Reactivity of the Methoxy Group

The methoxy group (-OCH₃) is another key functional site in the molecule, although its reactivity is different from that of the aryl bromide. Transformations involving this group typically focus on its cleavage to unmask a phenolic hydroxyl group.

Oxidation Reactions to Carbonyl or Carboxyl Derivatives

The methoxy group is generally stable to many oxidizing agents. Direct oxidation of an aryl methoxy group to a carbonyl or carboxyl derivative is not a common transformation in synthetic chemistry. Such reactions are often difficult to control and can lead to over-oxidation or degradation of the aromatic ring, especially under harsh conditions. More frequently, reactions targeting this position involve cleavage of the methyl-oxygen bond (demethylation) rather than oxidation of the methyl group itself.

Demethylation Strategies

The cleavage of the aryl methyl ether to reveal the corresponding phenol (B47542) is a synthetically important transformation. chem-station.com This unmasking of the hydroxyl group allows for subsequent reactions, such as esterification or etherification. Several methods are available for the demethylation of aryl methyl ethers, often requiring strong reagents. chem-station.comnih.gov

Lewis Acids : Strong Lewis acids are highly effective for ether cleavage. Boron tribromide (BBr₃) is one of the most common and powerful reagents for this purpose, capable of cleaving aryl methyl ethers under relatively mild conditions (room temperature or below). chem-station.comnih.govrsc.org The reaction proceeds through the formation of a Lewis acid-base adduct, followed by nucleophilic attack of a bromide ion on the methyl group. nih.govyoutube.com Other Lewis acids like aluminum chloride (AlCl₃) can also be used, sometimes in combination with a nucleophile like ethanethiol. chem-station.com

Brønsted Acids : Concentrated solutions of strong Brønsted acids, particularly hydrobromic acid (HBr) and hydroiodic acid (HI), can be used for demethylation, though they typically require harsh conditions such as high temperatures. nih.govrsc.org The mechanism involves protonation of the ether oxygen, followed by an SN2 attack by the halide ion on the methyl carbon. nih.gov

Nucleophilic Reagents : Strong nucleophiles, especially thiolates (RS⁻), can also effect demethylation. rsc.org This reaction is typically carried out in a polar aprotic solvent like DMF at elevated temperatures. rsc.org The thiolate anion attacks the electrophilic methyl group in an SN2 fashion, displacing the phenoxide.

Table 3: Common Demethylation Reagents

| Reagent Class | Example Reagent(s) | Typical Conditions |

|---|---|---|

| Lewis Acid | Boron Tribromide (BBr₃) | Dichloromethane, -78 °C to RT |

| Brønsted Acid | Hydrobromic Acid (HBr) | Acetic Acid or neat, high temp. |

Reactivity of the Tertiary Amine Moiety

The synthetic utility of this compound is largely influenced by the presence of the N,N-dimethylamino group. This tertiary amine acts as a key functional handle for a variety of chemical transformations, including reactions at the nitrogen center itself and its role in directing reactions on the aromatic ring.

Quaternization and Formation of Quaternary Ammonium (B1175870) Salts

The tertiary amine functionality of this compound allows it to readily undergo quaternization. This reaction involves the alkylation of the nitrogen atom, converting the neutral tertiary amine into a positively charged quaternary ammonium salt. Typically, this is achieved by reacting the amine with an alkyl halide (e.g., methyl iodide or a long-chain n-alkyl bromide). wku.edubaranlab.org The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming a new carbon-nitrogen bond.

This transformation is a fundamental reaction for tertiary amines and is applicable to N,N-dimethylbenzylamine derivatives. wku.edubaranlab.org The resulting quaternary ammonium salts have significantly different physical and chemical properties compared to the parent amine, including increased water solubility and utility as phase-transfer catalysts. baranlab.org The general reaction for N,N-dimethylbenzylamines is shown below:

General Quaternization Reaction

Anodic Oxidation Studies

The electrochemical behavior of N,N-dimethylbenzylamine derivatives has been a subject of study, particularly their anodic oxidation. While specific studies on this compound are not extensively detailed, the mechanism can be inferred from investigations into the parent compound, N,N-dimethylbenzylamine. nih.govresearchgate.net The oxidation process is initiated by a one-electron transfer from the nitrogen atom's lone pair to the anode, forming a highly reactive aminium cation radical. nih.gov

This intermediate can then follow several pathways. A common route involves the deprotonation of an adjacent carbon atom (either on a methyl group or the benzylic carbon), followed by a second electron transfer to generate a cation. This cation is then trapped by a nucleophile present in the medium, such as methanol (B129727) in methoxylation reactions. nih.govresearchgate.net The presence of substituents on the aromatic ring, like the bromo and methoxy groups in this compound, can influence the oxidation potential and the subsequent reaction pathways of the intermediates.

Coordination Chemistry and Metal Complex Formation

The tertiary amine group in this compound serves as an effective ligand for coordination to various transition metals. Its ability to act as a donor through the nitrogen lone pair facilitates the formation of stable metal complexes.

Research has demonstrated the successful synthesis and characterization of metal carbonyl complexes involving this compound as a ligand. Specifically, pentacarbonyl complexes with molybdenum(0) and tungsten(0) have been prepared. bldpharm.com The synthesis involves reacting the ligand with the respective hexacarbonyl metal precursor, Mo(CO)₆ or W(CO)₆, typically under UV irradiation in a solvent like tetrahydrofuran (B95107) (THF). wikipedia.org This photochemical method facilitates the substitution of one carbon monoxide (CO) ligand by the amine ligand.

The resulting complexes have the general formula [M(CO)₅(L)], where L is this compound and M is Mo or W. bldpharm.comwikipedia.org

| Precursor | Ligand | Product |

| Mo(CO)₆ | This compound | [Mo(CO)₅(C₁₀H₁₄BrNO)] |

| W(CO)₆ | This compound | [W(CO)₅(C₁₀H₁₄BrNO)] |

In addition to these complexes, N,N-dimethylbenzylamine and its derivatives are well-known precursors for the formation of palladium(II) complexes via cyclopalladation. nih.govresearchgate.net This reaction, also known as ortho-palladation, involves the activation of a C-H bond at the ortho position of the benzene ring, leading to the formation of a stable five-membered palladacycle. nih.gov This process highlights the dual role of the amine group, which first coordinates to the palladium center and then directs the C-H activation.

The coordination behavior of this compound depends on the metal center and reaction conditions.

In its complexes with molybdenum and tungsten carbonyls, the ligand acts in a monodentate fashion. bldpharm.comwikipedia.org It coordinates to the metal center solely through the nitrogen atom's lone pair. This mode of binding is confirmed by spectroscopic data, particularly infrared (IR) spectroscopy, which shows a characteristic shift in the C-N stretching frequency upon coordination, indicating a change in the bond's electronic environment due to the donation of electron density to the metal. wikipedia.org

Conversely, in cyclopalladation reactions, the ligand exhibits a bidentate C,N-coordination mode. nih.gov The nitrogen atom coordinates to the Pd(II) center, and an ortho-carbon atom forms a direct sigma bond to the metal. This results in the formation of a highly stable five-membered ring structure, which is a common and thermodynamically favored arrangement in organometallic chemistry. The resulting palladacycle is a planar, rigid structure.

Regioselectivity and Stereoselectivity in Transformations

The substituents on the aromatic ring of this compound play a crucial role in directing the outcome of chemical transformations, leading to specific regioisomers.

The N,N-dimethylaminomethyl group (-CH₂N(CH₃)₂) is a well-established directing metalation group (DMG) in a process known as Directed ortho-Metalation (DoM). baranlab.org In this reaction, an organolithium reagent (like n-butyllithium) coordinates to the Lewis basic nitrogen atom. This proximity effect facilitates the deprotonation of the nearest (ortho) position on the aromatic ring. For this compound, the primary site for this regioselective lithiation would be the C6 position, which is ortho to the directing group. The resulting aryllithium intermediate can then be trapped by various electrophiles to yield ortho-substituted products with high regioselectivity. The cyclopalladation reaction mentioned previously is another example of a highly regioselective process, affording exclusive ortho-C-H activation. nih.gov

Regarding stereoselectivity, there is limited information in the searched literature on stereoselective transformations involving this compound itself, as the molecule is achiral. However, in the broader context of synthetic chemistry, chiral N,N-dimethylbenzylamine derivatives, where chirality is introduced either on the benzyl (B1604629) group or within the amine substituents, are utilized in asymmetric synthesis. These chiral ligands and catalysts can induce high levels of stereoselectivity in various chemical reactions.

Computational and Theoretical Analysis of this compound: A Search for Existing Studies

A comprehensive search of scientific literature and chemical databases reveals a notable absence of published research focused on the computational and theoretical chemistry of the compound This compound . Despite the utility of computational methods in characterizing molecular properties, it appears that this specific molecule has not been the subject of detailed theoretical investigation.

Methodologies such as Density Functional Theory (DFT) are powerful tools for elucidating the electronic structure and reactivity of chemical compounds. Key analyses typically performed in such studies include:

Frontier Molecular Orbital (FMO) Analysis: This involves the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals provides insights into the chemical reactivity and kinetic stability of a molecule.

Natural Bond Orbital (NBO) Analysis: This analysis is used to understand hyperconjugative interactions and the delocalization of electron density within a molecule, which are crucial for explaining its stability and structure.

Electrostatic Potential Surface (ESP) Analysis: The ESP map helps to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

Spin Density Distribution: In cases where radical species are formed, this analysis is vital for understanding the distribution of the unpaired electron.

Spectroscopic Property Prediction: Computational methods can simulate NMR, IR, and UV-Vis spectra, which can then be compared with experimental data for validation of the computational model and structural elucidation.

Unfortunately, no specific data pertaining to the HOMO-LUMO energy gap, NBO analysis, ESP, spin density distribution, or simulated spectra for this compound could be located in the available scientific literature.

Therefore, the detailed article on the computational chemistry and theoretical studies of this compound as outlined in the user's request cannot be generated at this time due to the lack of foundational research data.

Computational Chemistry and Theoretical Studies of 2 Bromo 5 Methoxy N,n Dimethylbenzylamine

Conformational Analysis and Energetic Profiles

The conformational landscape of 2-bromo-5-methoxy-N,N-dimethylbenzylamine is primarily dictated by the rotation around the single bonds connecting the aromatic ring to the benzylic carbon and the benzylic carbon to the nitrogen atom. These rotations are influenced by a complex interplay of steric hindrance and electronic interactions among the substituents.

Theoretical studies on similar N,N-dimethylbenzylamine derivatives show that the molecule will preferentially exist in conformations where the C₁–C(aryl)–C(H₂)–N dihedral angle is skewed significantly away from 0° (an eclipsed conformation). mdpi.com It is expected that the lowest energy conformers would place the bulky N,N-dimethylamino group anti-periplanar to the ortho-bromo substituent to achieve maximum separation and stability. The energy barrier for this rotation would be considerably high due to the severe steric clash that occurs when the side chain rotates past the bromine atom.

Rotation of the dimethylamino group around the C(H₂)–N bond also contributes to the energetic profile. While this barrier is typically lower than the rotation around the C(aryl)–CH₂ bond, it is still significant. Dynamic NMR studies and DFT calculations on related N,N-dimethylated compounds have established rotational barriers that can range from 3-20 kcal/mol, depending on the electronic and steric environment. nih.govnih.gov

Table 1: Estimated Rotational Barriers and Stable Dihedral Angles for this compound

| Rotational Bond | Primary Influencing Factor | Estimated Barrier Height | Predicted Stable Dihedral Angle(s) |

|---|---|---|---|

| C(aryl)–CH₂ | Steric clash (Br vs. -CH₂N(CH₃)₂) | High | Skewed/Gauche (approx. 90-120°) |

The geometry of this compound is a finely tuned balance of the steric and electronic effects of its three distinct substituents. Computational geometry optimizations on analogous molecules reveal predictable distortions in bond lengths and angles away from idealized values. mdpi.com

Ortho-Bromo Group : This substituent exerts a powerful influence. Its large van der Waals radius causes significant steric repulsion with the adjacent dimethylaminomethyl side chain. This steric pressure likely forces the C(aryl)–C(H₂) bond to bend away from the bromine atom, increasing the C₂–C₁–C(H₂) bond angle. Electronically, bromine is strongly electronegative, leading to an electron-withdrawing inductive effect (-I), which can shorten adjacent C-C bonds within the ring.

Meta-Methoxy Group : Located meta to the side chain, the methoxy (B1213986) group's steric impact is minimal. Its primary influence is electronic; it is a strong resonance electron-donating group (+M) and moderately inductively electron-withdrawing (-I). The +M effect increases electron density at the ortho and para positions of the ring, influencing the aromatic system's bond lengths and reactivity.

N,N-dimethylaminomethyl Group : This group is sterically demanding due to the two methyl groups. Its orientation is largely governed by the need to avoid the ortho-bromo substituent. The nitrogen atom's lone pair makes the group a potent electron donor and a site of basicity.

Table 2: Predicted Influence of Substituents on Key Molecular Geometry Parameters

| Substituent | Primary Effect(s) | Impact on Bond Lengths | Impact on Bond Angles |

|---|---|---|---|

| Bromo (ortho) | Steric Bulk, Inductive (-I) | Lengthens C₁-Br bond; may slightly shorten C₁-C₂ bond. | Increases C₂-C₁-C(H₂) angle to relieve steric strain. |

| Methoxy (meta) | Resonance (+M), Inductive (-I) | May slightly shorten C₄-C₅ and C₆-C₅ bonds due to increased electron density. | Minimal direct impact on the side chain angle. |

| -CH₂N(CH₃)₂ | Steric Bulk | C(aryl)-C(H₂) and C(H₂)-N bond lengths typical for sp³-sp³ and sp³-N bonds. | Its orientation is a result of minimizing steric clash with the ortho-bromo group. |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for mapping the reaction pathways of complex molecules. For substituted benzylamines, a common and well-studied transformation is oxidation, which can be effectively modeled to understand the influence of substituents on the reaction's progress.

Let us consider the oxidation of this compound to the corresponding iminium cation, a key step in its conversion to an aldehyde. Mechanistic studies of similar reactions suggest that the process often proceeds via a hydride transfer from the benzylic carbon to the oxidant in the rate-determining step.

A computational transition state analysis for this transformation would involve mapping the potential energy surface to locate the transition state structure. This structure would be characterized by:

An elongated C–H bond at the benzylic position, indicating it is in the process of breaking.

A partially formed bond between the benzylic hydrogen and the oxidant.

A planarizing geometry around the benzylic carbon, reflecting the development of sp² character.

A single imaginary vibrational frequency in the computational output, which corresponds to the motion along the reaction coordinate from reactant to product.

DFT calculations would provide the precise geometry and, crucially, the activation energy (the energy difference between the reactant and the transition state), which is the primary determinant of the reaction rate.

The electronic nature of the aromatic substituents has a profound impact on the stability of the transition state and, therefore, on the reaction pathway and rate. In a hydride transfer mechanism, a partial positive charge (δ+) develops on the benzylic carbon in the transition state.

Methoxy Group (+M Effect) : The methoxy group is located at the 5-position, which is para to the benzylic side chain. This is a critical position for electronic influence. Its strong resonance electron-donating effect (+M) pushes electron density into the ring, directly stabilizing the developing positive charge at the benzylic position. This stabilization significantly lowers the energy of the transition state, thereby accelerating the reaction.

Bromo Group (-I Effect) : The bromo group at the 2-position is primarily electron-withdrawing through its inductive effect (-I). This effect withdraws electron density from the ring and, by extension, from the benzylic carbon. This destabilizes the positively charged transition state, increasing the activation energy and slowing the reaction.

N,N-dimethylamino Group : The nitrogen atom's lone pair makes the entire side chain electron-donating and base-like. This intrinsic property helps to stabilize any developing positive charge in its vicinity.

Table 3: Summary of Substituent Electronic Effects on the Transition State of Oxidation

| Substituent | Position | Electronic Effect | Influence on Transition State (δ+ at benzylic C) | Predicted Impact on Activation Energy |

|---|---|---|---|---|

| Bromo | ortho | Inductive (-I) | Destabilizing | Increase |

| Methoxy | para (relative to CH₂NMe₂) | Resonance (+M) | Strongly Stabilizing | Decrease |

| N,N-dimethylamino | N/A | Donating (via N lone pair) | Stabilizing | Decrease |

Applications in Advanced Organic Synthesis

Role as a Catalyst in Chemical Processes

The presence of the N,N-dimethylamino group imparts catalytic activity to 2-Bromo-5-methoxy-N,N-dimethylbenzylamine, particularly in reactions that are accelerated by tertiary amines. The electronic and steric environment around the nitrogen atom, influenced by the bromo and methoxy (B1213986) substituents, can modulate its catalytic efficacy.

Catalysis in Polymerization Reactions (e.g., Epoxy Resins, Polyurethane Foams)

Tertiary amines are widely employed as catalysts in the production of polymers such as epoxy resins and polyurethane foams. The parent compound, N,N-dimethylbenzylamine (BDMA), is a well-known catalyst in these applications. wikipedia.orgatamankimya.com It is therefore anticipated that this compound would also exhibit catalytic activity in these polymerization reactions.

In the context of epoxy resins , tertiary amines function as cure accelerators. They facilitate the ring-opening polymerization of the epoxy monomers by reacting with the epoxide ring to form a zwitterionic intermediate. This intermediate then initiates a chain reaction with other epoxy groups, leading to the formation of a cross-linked polymer network. The catalytic activity of the amine is influenced by its basicity and the steric accessibility of the lone pair of electrons on the nitrogen atom. The presence of the electron-withdrawing bromine atom on the aromatic ring of this compound would be expected to decrease the basicity of the amine compared to BDMA, potentially leading to a more controlled or slower curing process. Conversely, the electron-donating methoxy group may partially offset this effect.

For polyurethane foams , tertiary amines catalyze both the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water). The catalytic mechanism involves the formation of an active complex between the tertiary amine and the isocyanate group, which enhances its reactivity towards the hydroxyl groups of the polyol or water. The balance between the gelling and blowing reactions is crucial for determining the final properties of the foam. The specific substitution pattern on this compound could offer a unique catalytic profile, potentially allowing for fine-tuning of the foam's characteristics.

| Polymer System | General Role of Tertiary Amine Catalyst | Potential Influence of Substituents on this compound |

| Epoxy Resins | Cure accelerator, initiates ring-opening polymerization. | Bromo group may reduce reactivity for more controlled curing. Methoxy group may partially counteract this effect. |

| Polyurethane Foams | Catalyzes both gelling (isocyanate-polyol) and blowing (isocyanate-water) reactions. | Substituents can alter the balance of these reactions, affecting foam properties like density and cure time. |

Promotion of Nucleophilic Substitution Reactions

Tertiary amines can act as nucleophilic catalysts in a variety of reactions, including nucleophilic substitutions. While direct studies on the catalytic role of this compound in these reactions are not prevalent, the general behavior of substituted benzylamines suggests a potential for such activity. researchgate.netorganic-chemistry.org The rate of nucleophilic substitution reactions involving benzylamines is influenced by the electronic nature of the substituents on the aromatic ring. researchgate.net Electron-donating groups tend to increase the reaction rate, while electron-withdrawing groups decrease it. researchgate.net In this compound, the interplay between the electron-withdrawing bromine and the electron-donating methoxy group would likely result in a moderated catalytic effect in nucleophilic substitution reactions.

Utilization as a Versatile Reagent and Building Block

The functional groups present in this compound make it a valuable precursor and building block for the synthesis of a wide range of organic compounds.

Precursor for the Synthesis of Amides and Esters

Substituted benzylamines are commonly used as starting materials for the synthesis of amides and esters. nih.govrsc.org this compound can serve as a precursor to a variety of amide and ester derivatives with potential applications in medicinal chemistry and materials science. The synthesis of amides can be achieved through the coupling of the benzylamine (B48309) with carboxylic acids or their derivatives. nih.gov Similarly, while less direct, esters can be synthesized through multi-step sequences that may involve the transformation of the benzylamine functionality. The presence of the bromo and methoxy groups on the aromatic ring provides handles for further functionalization of the resulting amides and esters.

| Derivative | General Synthetic Approach | Potential Utility of this compound |

| Amides | Coupling of a benzylamine with a carboxylic acid or its derivative. | Serves as the amine component, introducing the substituted benzyl (B1604629) moiety. |

| Esters | Multi-step synthesis, potentially involving transformation of the amine. | Can be a starting material for more complex ester-containing molecules. |

Building Block in Heterocycle Synthesis (e.g., Oxazoles, Benzimidazoles)

The structural framework of this compound makes it a suitable building block for the synthesis of various heterocyclic compounds.

Oxazoles: The synthesis of substituted oxazoles can be achieved through various methods, some of which utilize benzylamine derivatives. mdpi.com For instance, the reaction of a benzylamine with an α-haloketone is a known route to oxazoles. The use of this compound in such a synthesis would lead to the formation of oxazoles bearing the 2-bromo-5-methoxyphenyl group, which could be of interest for biological screening or as intermediates in further synthetic transformations.

Benzimidazoles: Benzimidazoles are an important class of heterocyclic compounds with a wide range of biological activities. nih.govnih.gov The synthesis of 2-substituted benzimidazoles can be accomplished through the condensation of o-phenylenediamines with various reagents, and methodologies exist that can involve benzylamine derivatives. nih.gov The incorporation of the 2-bromo-5-methoxybenzyl moiety from this compound could lead to novel benzimidazole (B57391) derivatives with unique electronic and steric properties.

Formation of Organometallic Clusters (e.g., Triosmium Systems)

The nitrogen atom in this compound can act as a ligand to coordinate with metal centers, enabling the formation of organometallic complexes and clusters. Research has shown that benzylamine reacts with triosmium dodecacarbonyl, [Os₃(CO)₁₂], to form various triosmium carbonyl clusters. rsc.org This provides strong evidence that this compound could similarly be employed to synthesize novel triosmium clusters. The bromo and methoxy substituents would likely influence the electronic properties and reactivity of the resulting cluster. Furthermore, studies on the complexation of 2-bromo-N,N-dimethylbenzylamine with molybdenum and tungsten carbonyls demonstrate the ability of halogenated benzylamines to act as ligands in organometallic chemistry. scialert.net

The general reaction of a benzylamine with [Os₃(CO)₁₂] can lead to the formation of various products, including those resulting from the activation of C-H and N-H bonds of the ligand. rsc.org

Generation of Intermediate Species for Further Functionalization

The unique constitution of this compound allows for the selective generation of highly reactive intermediate species, which can be trapped by a wide array of electrophiles to build molecular complexity. The two primary pathways for this activation are directed ortho-metalation and transition-metal-catalyzed cross-coupling reactions.

Directed ortho-Metalation (DoM):

The N,N-dimethylbenzylamine and methoxy groups are well-established Directed Metalation Groups (DMGs). wikipedia.org These groups can coordinate to organolithium reagents, such as n-butyllithium (n-BuLi), facilitating the deprotonation of a nearby (ortho) carbon atom on the aromatic ring. wikipedia.org This process creates a potent aryllithium nucleophile, an intermediate that can react with various electrophiles to introduce new substituents with high regioselectivity.

In the case of this compound, the dimethylaminomethyl group is a powerful DMG. wikipedia.orgcore.ac.uk Reaction with a strong base like n-BuLi can lead to deprotonation at the C6 position, which is ortho to the directing amine group. The resulting aryllithium species is a key intermediate for introducing a range of functional groups, as detailed in the table below.

| Reaction Type | Reagents | Intermediate Species | Potential Products |

| Directed ortho-Metalation (DoM) | 1. n-BuLi or s-BuLi, THF, -78 °C2. Electrophile (E+) | 6-Lithio-2-bromo-5-methoxy-N,N-dimethylbenzylamine | C6-functionalized derivatives (e.g., aldehydes, ketones, carboxylic acids, silyl (B83357) groups) |

| Halogen-Metal Exchange | 1. t-BuLi or 2 eq. n-BuLi, THF, -78 °C2. Electrophile (E+) | 2-Lithio-5-methoxy-N,N-dimethylbenzylamine | C2-functionalized derivatives |

It is important to note that competition can exist between different directing groups on the same molecule. core.ac.uk Furthermore, under certain conditions, particularly with reagents like t-butyllithium or excess n-butyllithium, a halogen-metal exchange can occur at the bromine-substituted C2 position, generating a different aryllithium intermediate. researchgate.net This alternative pathway provides access to functionalization at the C2 position, showcasing the compound's versatility in programmed synthesis.

Palladium-Catalyzed Cross-Coupling Reactions:

The bromo-substituent at the C2 position serves as a highly effective handle for a multitude of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. By selecting the appropriate catalyst, ligands, and coupling partner, the bromine atom can be replaced with various organic fragments. This method is exceptionally reliable for building complex molecular architectures. researchgate.netnih.gov

| Coupling Reaction | Coupling Partner | Catalyst/Ligand System (Typical) | Resulting C-C or C-X Bond |

| Suzuki-Miyaura | Aryl/Alkyl Boronic Acids or Esters | Pd(PPh₃)₄, Pd(dppf)Cl₂, SPhos | C-C (Aryl-Aryl, Aryl-Alkyl) |

| Mizoroki-Heck | Alkenes | Pd(OAc)₂, P(o-tol)₃ | C-C (Aryl-Vinyl) |

| Sonogashira | Terminal Alkynes | PdCl₂(PPh₃)₂, CuI | C-C (Aryl-Alkynyl) |

| Buchwald-Hartwig | Amines, Amides, Alcohols | Pd₂(dba)₃, BINAP, Xantphos | C-N, C-O |

| Stille | Organostannanes | Pd(PPh₃)₄ | C-C (Aryl-Aryl, Aryl-Vinyl) |

The compatibility of these reactions with the other functional groups on the ring allows for the late-stage introduction of diverse substituents, making this compound a valuable building block for combinatorial chemistry and the synthesis of targeted molecules. uzh.ch

Strategies for Protecting Group Chemistry (e.g., CO₂ as Reversible Amine Protecting Agent)

In multi-step synthesis, it is often necessary to temporarily block the reactivity of a functional group to prevent it from interfering with reactions elsewhere in the molecule. The tertiary amine of this compound, while a useful directing group, can also act as a base or nucleophile, potentially complicating certain synthetic steps. A modern, green chemistry approach to amine protection involves the use of carbon dioxide (CO₂) as a reversible protecting agent. rsc.orgnih.gov

This strategy leverages the reaction between an amine and CO₂ to form a carbamate (B1207046) salt or a carbamic acid, which significantly diminishes the amine's basicity and nucleophilicity. researchgate.netnih.gov While the reaction is most commonly described for primary and secondary amines, the underlying principle of reducing amine reactivity is a key strategy in synthesis. nih.gov

The process is highly advantageous due to its simplicity and environmental friendliness:

Protection: Bubbling CO₂ gas through a solution of the amine-containing compound at ambient temperature and pressure is often sufficient to form the protected carbamate. rsc.org

Deprotection: The protection is easily reversed by heating the solution or by flushing it with an inert gas (like N₂ or Ar), which drives off the CO₂ and regenerates the free amine. nih.gov

This method avoids the use of harsh reagents typically required for the installation and removal of traditional protecting groups (e.g., Boc, Cbz), aligning with the principles of green chemistry. nih.gov

| Step | Reagent/Condition | Protected/Deprotected Form | Key Advantage |

| Protection | CO₂ (1 atm), Room Temperature | Formation of a carbamate-like species | Atom economical, mild conditions, avoids chemical waste. rsc.org |

| Deprotection | Heat or Inert Gas (N₂, Ar) Purge | Regeneration of the free tertiary amine | No reagents needed for removal, only byproduct is CO₂. univ.kiev.ua |

By temporarily neutralizing the amine functionality, this strategy would allow for selective reactions at other sites of the this compound molecule, such as the bromo group, without interference from the basic nitrogen atom.

Q & A

Q. What are the recommended synthetic routes for 2-bromo-5-methoxy-N,N-dimethylbenzylamine, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : A common approach involves alkylation of 2-bromo-5-methoxybenzyl halides with dimethylamine under basic conditions. For example, refluxing 2-bromo-5-methoxybenzyl chloride with dimethylamine in ethanol at 60–80°C for 6–8 hours under nitrogen atmosphere achieves moderate yields (40–60%) . Alternatively, reductive amination of 2-bromo-5-methoxybenzaldehyde using dimethylamine and sodium cyanoborohydride in methanol (pH 5–6, 24 hours, room temperature) provides higher selectivity but requires strict pH control . Key optimization parameters include solvent polarity, temperature, and stoichiometric ratios of reagents.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- NMR :

- ¹H NMR : Expect a singlet for N,N-dimethyl groups (δ 2.2–2.4 ppm), a methoxy singlet (δ 3.7–3.9 ppm), and aromatic protons split into distinct patterns due to bromine’s deshielding effect (δ 6.8–7.5 ppm) .

- ¹³C NMR : The quaternary carbon adjacent to bromine appears at δ 120–130 ppm, while the methoxy carbon resonates at δ 55–56 ppm .

- IR : The C-Br stretch is observed at 550–600 cm⁻¹, and N-CH₃ bands appear at 2800–2850 cm⁻¹ .

- MS : The molecular ion peak (M⁺) should match the monoisotopic mass of 243.025876 g/mol, with characteristic fragmentation patterns corresponding to loss of Br (M⁺–79/81) .

Q. What safety precautions are essential when handling this compound in the laboratory?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation .

- Work in a fume hood to avoid inhalation of volatile byproducts.

- Store in airtight, light-resistant containers at room temperature to prevent degradation .

- Neutralize waste with dilute HCl before disposal to deactivate residual amine groups .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The bromine atom serves as a leaving group, enabling palladium-catalyzed coupling with aryl boronic acids. Optimize using Pd(PPh₃)₄ (2–5 mol%) in a 1:1 mixture of THF/H₂O at 80–100°C for 12–24 hours. The electron-donating methoxy group activates the aromatic ring, but steric hindrance from the dimethylamine group may reduce reaction rates. Monitor progress via TLC (hexane/ethyl acetate 4:1) and purify via column chromatography .

Q. What computational strategies (DFT, molecular docking) can predict the biological or catalytic activity of this compound derivatives?

- Methodological Answer :

- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron donor/acceptor properties. Use B3LYP/6-31G(d) basis sets for geometry optimization and electrostatic potential maps to identify reactive sites .

- Molecular Docking : Dock the compound into protein targets (e.g., dopamine receptors) using AutoDock Vina. Parameterize force fields for bromine and methoxy groups to improve binding affinity predictions .

Q. How can contradictions in reported synthetic yields (e.g., 40% vs. 65%) be resolved through experimental design?

- Methodological Answer : Conduct a Design of Experiments (DoE) to isolate variables:

- Factors : Reaction time, temperature, solvent (ethanol vs. DMF), and catalyst loading.

- Response : Yield measured via HPLC (C18 column, acetonitrile/water 70:30).

Statistical analysis (ANOVA) identifies significant factors. For example, elevated temperatures (>80°C) in DMF may degrade intermediates, reducing yield, while ethanol preserves stability .

Q. What role does this compound play in photoredox catalysis or green chemistry applications?

- Methodological Answer : The tertiary amine group can act as a sacrificial electron donor in photoredox systems. For example, under blue LED irradiation with Ir(ppy)₃ catalyst, it facilitates C–H arylation of benzylamines via single-electron transfer (SET) mechanisms . In green chemistry, its derivatives are explored as switchable solvents for biopolymer (e.g., PHB) processing, where CO₂ triggers reversible hydrophilicity .

Methodological Notes

- Data Interpretation : Use tools like MestReNova for NMR analysis and Gaussian for computational modeling.

- Contingency Planning : Always include control experiments (e.g., blank reactions, internal standards) to validate reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.